molecular formula C18H18BrN3O3 B2742130 (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 2097940-23-1

(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2742130
CAS RN: 2097940-23-1
M. Wt: 404.264
InChI Key: AKWJTXNWFDLTRV-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18BrN3O3 and its molecular weight is 404.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Research into compounds structurally related to (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one has demonstrated notable antiviral activities. For instance, derivatives of 5-substituted 2,4-diaminopyrimidine, closely related to the chemical structure , showed marked inhibition of retrovirus replication in cell culture, pointing towards potential applications in antiviral therapies (Hocková et al., 2003). These findings underline the significance of bromopyrimidinyl and pyrrolidinyl moieties in the design of antiviral agents.

Antibacterial Activity

The synthesis and evaluation of novel 4-pyrrolidin-3-cyanopyridine derivatives, which share a structural framework with the compound of interest, have led to discoveries of compounds with promising antibacterial activity. Certain derivatives were found to be highly effective against a range of aerobic and anaerobic bacteria, presenting a potential pathway for the development of new antibacterial agents (Bogdanowicz et al., 2013). This suggests the role of the pyrrolidinyl and bromopyrimidinyl groups in contributing to antibacterial efficacy.

Antitumor Activity

Studies have also explored the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives, which are structurally akin to the queried compound. These studies have identified compounds that exhibit selective inhibition of tumor cell growth, facilitated by specific targeting mechanisms such as folate receptor and proton-coupled folate transporter selectivity (Wang et al., 2010). The presence of bromopyrimidinyl and pyrrolidinyl functionalities within these molecules highlights their contribution to the compounds' antitumor properties.

Electrochromic Applications

Beyond biomedical applications, derivatives similar to the target compound have been explored for their electrochromic properties. For example, dithienylpyrroles-based polymers, which include related structural motifs, have been utilized in high-contrast electrochromic devices, demonstrating the versatility of these chemical frameworks in electronic applications (Su et al., 2017). This suggests potential for the development of novel electrochromic materials based on the core structural elements of the compound.

properties

IUPAC Name

(E)-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-24-15-5-2-13(3-6-15)4-7-17(23)22-9-8-16(12-22)25-18-20-10-14(19)11-21-18/h2-7,10-11,16H,8-9,12H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWJTXNWFDLTRV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.